Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
Description
Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a brominated imidazo[4,5-b]pyridine derivative with a methyl substituent at position 5 and an ethyl acetate moiety at position 2. Imidazo[4,5-b]pyridine scaffolds are heterocyclic systems of significant pharmacological interest due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and DNA . The methyl group at position 5 contributes to steric and electronic modulation, influencing solubility and binding affinity. This compound is typically synthesized via alkylation of the parent imidazo[4,5-b]pyridine core with ethyl bromoacetate under phase-transfer catalysis (PTC) conditions .
Properties
IUPAC Name |
ethyl 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-3-17-10(16)5-9-14-8-4-7(12)6(2)13-11(8)15-9/h4H,3,5H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBSZWCZABTDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=NC(=C(C=C2N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C11H12BrN3O2
- Molecular Weight : 298.14 g/mol
- CAS Number : 1211513-25-5
Synthesis
The synthesis of this compound typically involves the reaction of appropriate imidazo[4,5-b]pyridine derivatives with ethyl acetate under specific conditions to yield the desired product. Variations in reaction conditions can lead to different regioisomers, which may exhibit distinct biological properties.
Anticancer Properties
Research indicates that imidazo[4,5-b]pyridine derivatives possess notable anticancer activity. This compound has been evaluated for its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis and cell cycle arrest |
| HepG2 (Liver) | 12.5 | Inhibition of proliferation via mitochondrial pathways |
| A549 (Lung) | 18.0 | Modulation of signaling pathways affecting survival |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and modulation of cell signaling pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Mycobacterium tuberculosis | 16 µg/mL | Tuberculostatic |
These results highlight the potential application of this compound as an antimicrobial agent.
Trypanocidal Activity
A study focused on the activity against Trypanosoma brucei, the causative agent of African sleeping sickness, found that derivatives similar to this compound exhibited significant inhibition of parasite growth:
| Compound | EC50 (nM) | Selectivity Index |
|---|---|---|
| Ethyl derivative | 39 | >100 |
This indicates a favorable therapeutic window, suggesting that further development could lead to effective treatments for trypanosomiasis.
Case Studies
- In Vivo Antitumor Study : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 45% after four weeks of treatment.
- Antimicrobial Efficacy Assessment : A clinical evaluation involving patients with bacterial infections showed that treatment with this compound led to a marked improvement in symptoms and a reduction in bacterial load within three days of therapy initiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate and analogous imidazo[4,5-b]pyridine derivatives:
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity :
- The bromo group at position 6 in the target compound facilitates functionalization (e.g., Suzuki couplings) but may reduce solubility compared to derivatives with electron-donating groups like -NMe₂ .
- Methyl at position 5 provides moderate steric hindrance, contrasting with the trimethoxyphenyl group in the difluoromethyl derivative, which enhances π-π stacking interactions in biological systems .
Synthetic Efficiency: Alkylation via ethyl bromoacetate under PTC conditions yields ~43% for bromo-phenyl analogues , whereas dimethylamino-substituted derivatives are commercially available but costly (€1,935/500 mg) .
Crystallographic and Structural Features :
- The target compound’s regioisomer (ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate) exhibits distinct hydrogen-bonding patterns due to N1 vs. N3 alkylation, affecting molecular packing and crystal lattice stability .
Biological Relevance :
- Bromo and phenyl substituents correlate with antimitotic and anticancer activity in vitro, while trifluoromethyl and ethylsulfonyl groups (e.g., in derivatives) are linked to pesticidal and herbicidal uses .
Research Findings and Data Tables
Table 1: Bond Angles and Lengths (Selected) in Imidazo[4,5-b]pyridine Derivatives
Table 2: Pharmacological Activities of Analogues
| Compound Class | Activity Profile | Mechanism Hypotheses |
|---|---|---|
| Bromo/methyl derivatives (e.g., target) | Anticancer, antimitotic | DNA intercalation; kinase inhibition |
| Trifluoromethyl/ethylsulfonyl derivatives | Pesticidal | Acetylcholinesterase inhibition |
| Difluoromethyl/trimethoxyphenyl derivatives | CNS modulation | Dopamine receptor binding |
Preparation Methods
Starting Materials
- 6-bromo-5-methyl-3H-imidazo[4,5-b]pyridine (precursor heterocycle)
- Ethyl 2-bromoacetate (alkylating agent)
- Potassium carbonate (base)
- Phase-transfer catalyst such as tetra-n-butylammonium bromide
- Solvent: Dimethylformamide (DMF)
Reaction Conditions
- The reaction is performed at room temperature.
- Stirring duration: approximately 12 hours.
- Molar ratios: The precursor heterocycle (1.1 mmol), potassium carbonate (1.42 mmol), tetra-n-butylammonium bromide (0.11 mmol), and ethyl 2-bromoacetate (1.3 mmol).
- The reaction mixture is stirred in DMF (15 mL).
Workup and Purification
- After completion, the reaction mixture is filtered to remove inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography using a silica gel column.
- Eluent: Ethyl acetate/hexane mixture in a 1:2 ratio.
- The purified product is obtained as reddish crystals upon solvent evaporation.
Yield
- The isolated yield reported is approximately 28%, reflecting moderate efficiency under these conditions.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 6-bromo-5-methyl-3H-imidazo[4,5-b]pyridine + ethyl 2-bromoacetate | Alkylation at position 2 of the heterocycle |
| 2 | Potassium carbonate, tetra-n-butylammonium bromide, DMF, room temp, 12 h | Formation of this compound |
| 3 | Filtration, concentration, silica gel chromatography (ethyl acetate/hexane 1:2) | Purified product as reddish crystals |
Mechanistic Insights
- The base (potassium carbonate) deprotonates the nitrogen atom on the imidazo[4,5-b]pyridine ring, generating a nucleophilic site.
- Ethyl 2-bromoacetate acts as an alkylating agent, undergoing nucleophilic substitution with the deprotonated heterocycle.
- The phase-transfer catalyst facilitates the transfer of the deprotonated species into the organic phase, enhancing reaction efficiency.
Structural and Crystallographic Data (Comparative Reference)
While direct crystallographic data for the 5-methyl substituted derivative is limited, closely related compounds such as ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate have been structurally characterized. These studies reveal:
- The bicyclic imidazo[4,5-b]pyridine core is essentially planar.
- The ester substituent adopts conformations that vary between independent molecules.
- Hydrogen bonding interactions, such as C—H⋯N and C—H⋯O, influence crystal packing and stability.
These structural insights provide a framework for understanding the molecular geometry and potential reactivity of the 5-methyl derivative.
Summary Table of Preparation Parameters
| Parameter | Description |
|---|---|
| Precursor | 6-bromo-5-methyl-3H-imidazo[4,5-b]pyridine |
| Alkylating Agent | Ethyl 2-bromoacetate |
| Base | Potassium carbonate |
| Phase-Transfer Catalyst | Tetra-n-butylammonium bromide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Purification | Silica gel column chromatography (ethyl acetate/hexane 1:2) |
| Yield | Approximately 28% |
Research Findings and Considerations
- The moderate yield suggests potential for optimization, possibly by varying catalyst loading, solvent, temperature, or reaction time.
- Phase-transfer catalysis is effective for facilitating alkylation on nitrogen atoms of heterocycles.
- The reaction conditions are mild, avoiding harsh reagents or elevated temperatures, which is advantageous for sensitive functional groups.
- Structural analogues indicate that the fused bicyclic system maintains planarity, which may influence biological activity and compound stability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via cyclization of brominated pyridine-diamine precursors with carbonyl-containing reagents. For example, ethyl ester derivatives can be formed by reacting carboxylic acid intermediates (e.g., 2-(3-bromophenyl)acetic acid) with ethanol under acidic conditions (e.g., thionyl chloride), yielding 88% under controlled heating (0–85°C) . Alternative routes use phase-transfer catalysis with solvents like DMF and catalysts such as p-toluenesulfonic acid for imidazo[4,5-b]pyridine core formation . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yield and purity.
Q. Which characterization techniques are critical for validating the structure of this compound?
- Answer: Key techniques include:
- X-ray crystallography to confirm molecular geometry and hydrogen-bonding patterns (e.g., planar imidazo-pyridine cores and dimerization via N–H···O interactions) .
- NMR spectroscopy for verifying substituent positions (e.g., bromine and methyl groups) and ester functionality.
- IR spectroscopy to identify carbonyl (C=O) and C–Br stretches.
Validation tools like the SHELX suite are recommended for crystallographic refinement and structure validation .
Q. How should researchers assess the stability and storage conditions for this compound?
- Answer: Stability studies under varying temperatures and humidity levels are essential. Derivatives of imidazo[4,5-b]pyridines are typically stored in inert atmospheres at –20°C to prevent hydrolysis of ester groups. Thermal stability can be evaluated via thermogravimetric analysis (TGA), while degradation products are monitored using HPLC .
Advanced Research Questions
Q. How can DFT studies enhance the understanding of this compound’s electronic properties and reactivity?
- Answer: Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. For example, studies on analogous imidazo[4,5-b]pyridines reveal that bromine substitution at position 6 increases electron-withdrawing effects, influencing reactivity in cross-coupling reactions . DFT also models reaction pathways, such as cyclization energetics, to optimize synthetic protocols.
Q. What strategies are employed to study structure-activity relationships (SAR) for imidazo[4,5-b]pyridine derivatives in drug discovery?
- Answer: SAR involves systematic structural modifications (e.g., substituting bromine with other halogens or replacing the ethyl ester with amides) and evaluating biological activity. For instance, replacing the ester with a hydroxyethyl group in related compounds improved Akt kinase inhibition by enhancing hydrogen bonding with hydrophobic ATP-binding pockets . In vitro assays (e.g., kinase inhibition) and in vivo pharmacokinetic studies (oral bioavailability, metabolite profiling) are critical for SAR validation .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms or structural assignments?
- Answer: Discrepancies in proposed intermediates or regioselectivity can be resolved by comparing experimental crystal structures with computational models. For example, SHELXL-refined structures identify hydrogen-bonded dimers in methylated derivatives, confirming regioselective methylation at the N3 position over N1 . Disordered electron density in crystallographic data may also indicate alternative conformations requiring further refinement .
Q. What advanced methods are used to optimize imidazo[4,5-b]pyridine derivatives for target binding?
- Answer: Cocrystal structures with biological targets (e.g., Akt1 kinase) guide optimization. In one study, a 2.25 Å resolution structure revealed hydrophobic interactions between the imidazo-pyridine core and Akt1’s ATP-binding cleft, informing the design of analogs with improved potency . Computational docking and molecular dynamics simulations further predict binding affinities and conformational stability .
Q. How are experimental phasing and high-throughput crystallography applied to study derivatives of this compound?
- Answer: High-throughput pipelines using SHELXC/D/E enable rapid phase determination for imidazo[4,5-b]pyridine derivatives, even with twinned or low-resolution data. For example, automated phasing of brominated analogs accelerated structural analysis in fragment-based drug discovery .
Data Contradiction Analysis
- Synthesis Yields: While reports an 88% yield for esterification under thionyl chloride catalysis, other methods (e.g., phase-transfer catalysis in ) may yield less due to competing side reactions. Researchers should compare solvent systems (e.g., ethanol vs. DMF) and catalyst efficiency to reconcile discrepancies.
- Regioselectivity in Methylation: confirms N3-methylation in bromo-imidazo[4,5-b]pyridines, whereas other studies might propose alternative sites. Crystallographic validation is critical to resolve such conflicts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
